molecular formula C14H15NO4S B5633520 6-Morpholin-4-ylsulfonylnaphthalen-2-ol

6-Morpholin-4-ylsulfonylnaphthalen-2-ol

Cat. No.: B5633520
M. Wt: 293.34 g/mol
InChI Key: QTZIQEXNEOAVKU-UHFFFAOYSA-N
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Description

6-Morpholin-4-ylsulfonylnaphthalen-2-ol is a chemical compound of interest in medicinal chemistry and organic synthesis research. This naphthalene derivative features a morpholine-4-ylsulfonyl group at the 6-position and a phenolic hydroxyl group at the 2-position. The naphthalene core is a privileged structure in drug discovery, known for its planar, aromatic bicyclic ring system that can engage in hydrophobic and π-π stacking interactions with biological targets . The incorporation of the morpholine ring is a significant feature, as this heterocycle is a common pharmacophore found in a wide variety of therapeutically important drugs and is frequently used to fine-tune the physicochemical properties of a molecule, such as its solubility and metabolic stability . The sulfonyl group can serve as a hydrogen bond acceptor, potentially influencing the molecule's binding affinity to enzymes or receptors. While the specific biological activity of this compound requires further investigation, structurally similar compounds containing the morpholine moiety have been reported to exhibit a range of pharmacological activities, including antimicrobial and anti-tumor effects . This combination of functional groups makes this compound a valuable building block for researchers developing novel compounds for biological evaluation, particularly in hit-to-lead optimization campaigns. It is also a suitable intermediate for the synthesis of more complex molecular architectures. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

6-morpholin-4-ylsulfonylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c16-13-3-1-12-10-14(4-2-11(12)9-13)20(17,18)15-5-7-19-8-6-15/h1-4,9-10,16H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZIQEXNEOAVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholin-4-ylsulfonylnaphthalen-2-ol typically involves the reaction of naphthol with morpholine and a sulfonylating agent. One common method is the reaction of 2-naphthol with morpholine in the presence of a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Morpholin-4-ylsulfonylnaphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Morpholin-4-ylsulfonylnaphthalen-2-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Morpholin-4-ylsulfonylnaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-Morpholin-4-ylsulfonylnaphthalen-2-ol can be contextualized by comparing it to morpholine-containing naphthalene derivatives and related small molecules. Below is a detailed analysis:

Structural Analogues

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

  • Structure : Features a methoxy group at the 6-position of naphthalene and a morpholine-substituted ketone at the 2-position .
  • Key Differences :

  • The methoxy group in this compound is less polar than the sulfonyl group in the target molecule, reducing its acidity and electron-withdrawing effects.
  • The ketone functional group may confer different reactivity (e.g., susceptibility to nucleophilic attack) compared to the hydroxyl group in this compound.

Key Differences:

  • The absence of a naphthalene ring reduces π-π stacking interactions, limiting applications in materials science.
  • The alcohol group offers hydrogen-bonding capabilities but lacks the sulfonyl group’s electron-withdrawing effects.
    • Applications : Likely serves as a chiral building block in organic synthesis or as a ligand in coordination chemistry.

Functional Group Analysis

Compound Functional Groups Key Properties
This compound Hydroxyl, morpholinylsulfonyl High polarity, strong electron-withdrawing effects, potential metabolic stability
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one Methoxy, morpholinyl ketone Moderate polarity, ketone reactivity, Naproxen-derived bioactivity
(2S)-1-(Morpholin-4-yl)propan-2-ol Alcohol, morpholine Chirality, hydrogen-bonding capacity, synthetic versatility

Crystallographic and Computational Insights

  • The crystal structure of 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one was resolved using SHELX software, a standard tool for small-molecule crystallography . This suggests that this compound could similarly benefit from SHELX-based refinement to elucidate its conformation and packing behavior.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 6-morpholin-4-ylsulfonylnaphthalen-2-ol?

Methodological Answer:
The synthesis typically involves sulfonation of naphthalen-2-ol derivatives followed by morpholine substitution. Key steps include:

  • Sulfonation: Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
  • Morpholine coupling: React the sulfonyl chloride intermediate with morpholine in anhydrous dichloromethane (DCM) with triethylamine as a base.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .
    Advanced Tip: Optimize reaction time and stoichiometry via Design of Experiments (DoE) to maximize yield. Monitor intermediates by TLC and HPLC to identify side products (e.g., disubstituted byproducts) .

How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps:

  • Crystal growth: Use slow evaporation in a 1:1 ethanol/diethyl ether mixture.
  • Data collection: Employ a synchrotron source for high-resolution data (≤1.0 Å).
  • Refinement: Use SHELXL for structure solution, incorporating restraints for disordered morpholine rings. Analyze puckering parameters (Cremer-Pople coordinates) to quantify ring distortions .
    Advanced Tip: Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate torsional angles and hydrogen-bonding networks .

What strategies mitigate conflicting reactivity data in sulfonyl-morpholine derivatives during functionalization?

Methodological Answer:
Contradictions often arise from solvent polarity or competing nucleophilic pathways. Mitigation strategies:

  • Solvent screening: Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to control reaction pathways.
  • Protecting groups: Temporarily protect the hydroxyl group (e.g., tert-butyldimethylsilyl ether) to prevent undesired sulfonate ester formation .
    Advanced Tip: Use in situ IR spectroscopy to monitor reaction kinetics and identify intermediates, enabling real-time adjustment of conditions .

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR (DMSO-d₆) identifies sulfonyl and morpholine protons (δ 3.6–3.8 ppm for morpholine CH₂). Use 2D COSY/HSQC to resolve overlapping signals.
  • Mass spectrometry: High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragments (e.g., sulfonyl cleavage).
  • IR: Strong S=O stretches (1350–1300 cm⁻¹) and O-H bands (broad ~3200 cm⁻¹) validate functional groups .

How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases). The morpholine sulfonyl group often interacts with hinge regions via H-bonds.
  • ADMET prediction: Tools like SwissADME assess solubility (LogP ~2.5) and permeability (TPSA ~90 Ų).
    Advanced Tip: Combine MD simulations (AMBER) with free-energy perturbation (FEP) to quantify binding affinities and guide SAR .

What experimental evidence supports the potential antimicrobial activity of this compound?

Methodological Answer:

  • MIC assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfonyl group enhances membrane penetration.
  • Time-kill studies: Monitor bactericidal effects over 24 hours. Synergy with β-lactams is common due to sulfonyl-mediated efflux pump inhibition .

How should researchers address discrepancies in reported melting points or solubility data?

Methodological Answer:

  • Recrystallization: Reproduce results using identical solvents (e.g., ethanol vs. acetonitrile).
  • Thermogravimetric analysis (TGA): Confirm decomposition vs. melting events.
  • Solubility protocols: Follow USP guidelines (shake-flask method, 24 h equilibration) .

What role does the morpholine ring’s conformation play in the compound’s solubility?

Methodological Answer:
The chair conformation of morpholine enhances solubility via exposed oxygen lone pairs.

  • LogD measurement: Compare octanol/water partitioning at pH 7.4.
  • Co-solvency studies: Add PEG-400 to aqueous buffers for formulations .

How is thermal stability assessed for this compound under storage conditions?

Methodological Answer:

  • DSC/TGA: Determine decomposition onset temperature (typically >200°C).
  • Forced degradation: Expose to 40°C/75% RH for 4 weeks; monitor by HPLC for sulfonate ester formation .

What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (gradient: 0.1% TFA in water/acetonitrile). Impurities include unreacted naphthalen-2-ol (retention time ~5.2 min).
  • LC-MS/MS: Detect sulfonic acid byproducts (m/z 215.1) .

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